
methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the cyano and carboxylate groups in its structure makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using methanol and appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the triazole ring and prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The triazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the cyano group.
1,2,4-Triazole-3-carboxylic acid: Similar structure but in acid form.
3-Methyl-1H-1,2,4-triazole: Lacks both the cyano and carboxylate groups.
Uniqueness: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both cyano and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. These functional groups also contribute to its potential biological activities, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C5H4N4O2 |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C5H4N4O2/c1-11-5(10)4-7-3(2-6)8-9-4/h1H3,(H,7,8,9) |
InChI-Schlüssel |
WYIWDXKDSCFYOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=NN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


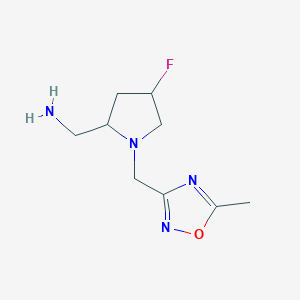
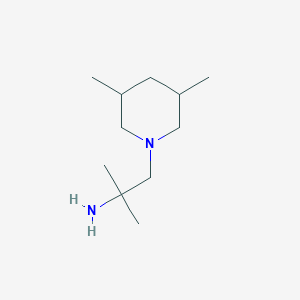
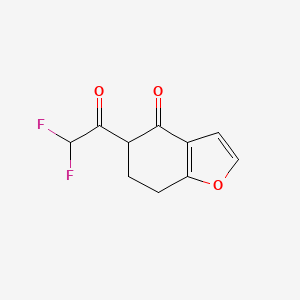



![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B13335600.png)
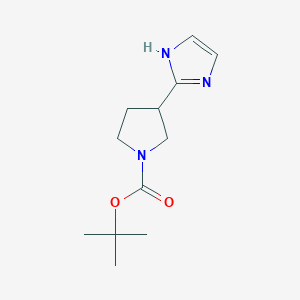
![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
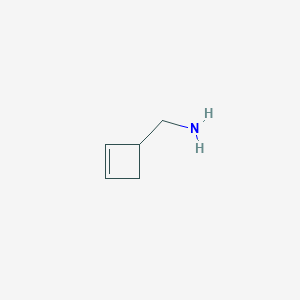
![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)

![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
